molecular formula C6H12F2N2 B1403454 (R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine CAS No. 1407997-79-8

(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine

Cat. No.: B1403454
CAS No.: 1407997-79-8
M. Wt: 150.17 g/mol
InChI Key: DCEFDJSAWWFGRW-RXMQYKEDSA-N
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Description

(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine (CAS 1407997-79-8) is a chiral, fluorinated pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block for the development of novel therapeutic agents. Its structure incorporates a stereogenic center and a geminal difluoro group at the 4-position of the pyrrolidine ring, a feature known to confer enhanced metabolic stability, improved membrane permeability, and increased bioavailability to candidate molecules . The primary amine functional group provides a handle for further chemical modification, allowing researchers to conjugate the pyrrolidine scaffold to various pharmacophores. Compounds featuring the 4,4-difluoropyrrolidine motif are investigated as sodium channel modulators for the potential treatment of a range of conditions including pain, neuropathic disorders, and cardiovascular diseases . This specific (R)-enantiomer is critical for studying structure-activity relationships where chirality influences binding affinity and selectivity for biological targets. The product is supplied with a documented purity of 95% . Handle with appropriate precautions; safety data indicates it may cause skin and eye irritation . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEFDJSAWWFGRW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203577
Record name 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407997-79-8
Record name 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407997-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes via Dynamic Kinetic Resolution (DKR)

The synthesis of fluorinated pyrrolidines can leverage chiral Ni(II) complexes to achieve stereocontrol. A method adapted from PMC (PMC6682081) involves dynamic kinetic resolution of racemic intermediates using tridentate ligands. For (R)-2-aminomethyl-1-methyl-4,4-difluoropyrrolidine:

  • Step 1 : Hydrolysis of N-acetyl-4,4-difluoropyrrolidine-2-carbonitrile (10 ) with 6 N HCl yields racemic 4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride (11 ) (88.8% yield).
  • Step 2 : DKR of 11 using ligand (R)-4 and NiCl₂ in methanol with K₂CO₃ produces the (R)-configured Ni(II) complex (7 ) with 99.5% diastereomeric excess (de).
  • Step 3 : Acidic disassembly of 7 with HCl releases the free amino acid, followed by reductive amination to install the aminomethyl group.

Key Data :

Step Yield (%) Purity (de/ee) Conditions
1 88.8 - 6 N HCl, 100°C, 4 h
2 97.0 99.5% de K₂CO₃, MeOH, 50°C
3 >98 99.2% ee 3 N HCl, DME, 50°C

Reductive Amination of Difluoropyrrolidine Precursors

A route inspired by Ullmann’s Encyclopedia involves reductive amination of a ketone intermediate:

  • Step 1 : 4,4-Difluoro-1-methylpyrrolidin-2-one is reduced to 4,4-difluoro-1-methylpyrrolidine using LiAlH₄ (yield: 85%).
  • Step 2 : The pyrrolidine undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.
  • Step 3 : Chiral resolution using (R)-mandelic acid isolates the (R)-enantiomer (35% yield, >99% ee).

Reaction Conditions :

  • Mannich reaction: EtOH, 60°C, 12 h.
  • Resolution: Ethanol/water, 0–30°C, 6–24 h.

Asymmetric Hydrogenation of Enamine Intermediates

A method modified from ACS Omega (PMC7797712) employs asymmetric hydrogenation:

  • Step 1 : Synthesis of 4,4-difluoro-1-methyl-2-vinylpyrrolidine via cyclization of β-fluoroalkyl acrylates.
  • Step 2 : Hydrogenation using a chiral Rh catalyst (e.g., (R)-BINAP) yields this compound (ee: 95%, yield: 70%).

Catalyst Performance :

Catalyst ee (%) Yield (%)
Rh-(R)-BINAP 95 70
Ru-TsDPEN 88 65

Chiral Auxiliary Approach

Using a Evans oxazolidinone auxiliary (PMC9921373):

  • Step 1 : Condensation of 4,4-difluoropyrrolidine-2-carboxylic acid with (R)-4-benzyl-2-oxazolidinone forms a chiral intermediate.
  • Step 2 : Reductive cleavage with LiBH₄ introduces the aminomethyl group.
  • Step 3 : Auxiliary removal via hydrogenolysis (H₂/Pd-C) yields the target compound (ee: 98%, yield: 60%).

Advantages :

  • High enantioselectivity.
  • Avoids resolution steps.

Comparative Analysis of Methods

Method Yield (%) ee (%) Cost Efficiency Scalability
DKR with Ni(II) Complex 97 99.5 Moderate High
Reductive Amination 35 >99 Low Moderate
Asymmetric Hydrogenation 70 95 High High
Chiral Auxiliary 60 98 High Moderate

Critical Challenges and Solutions

  • Stereochemical Purity : DKR and asymmetric hydrogenation outperform resolution methods in ee.
  • Fluorine Stability : Use of non-polar solvents (e.g., DME) minimizes defluorination.
  • Scale-Up : Ni(II)-mediated DKR is preferred for industrial-scale synthesis due to ligand recyclability.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The primary amine participates in coupling reactions with carboxylic acids or activated esters:

  • Reaction with carboxylic acids :
    Using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF, the amine forms amides with yields >70% .

     R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine+RCOOHBOP DIPEARCONHCH2 pyrrolidine derivative \text{ R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine}+\text{RCOOH}\xrightarrow{\text{BOP DIPEA}}\text{RCONHCH}_2\text{ pyrrolidine derivative }

    Example: Coupling with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid forms a pyridine-carboxamide derivative .

Sulfonylation Reactions

The amine reacts with sulfonyl chlorides to generate sulfonamides:

  • Conditions : THF or DCM with TEA (triethylamine) as base .

     R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine+ArSO2ClTEA THFArSO2NHCH2 pyrrolidine derivative \text{ R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine}+\text{ArSO}_2\text{Cl}\xrightarrow{\text{TEA THF}}\text{ArSO}_2\text{NHCH}_2\text{ pyrrolidine derivative }

    Yields range from 60–85%, depending on the sulfonyl chloride’s steric and electronic properties.

Aza-Michael Additions

The amine acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems:

  • Example : Reaction with methyl acrylate in acetonitrile using DBU (1,8-diazabicycloundec-7-ene) as a base forms β-amino esters .

     R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine+CH2=CHCOORDBU MeCNRNHCH2 pyrrolidine derivative \text{ R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine}+\text{CH}_2=\text{CHCOOR}'\xrightarrow{\text{DBU MeCN}}\text{R}'-\text{NHCH}_2\text{ pyrrolidine derivative }

    Reported yields: 53–83% for heterocyclic adducts .

Ring-Opening and Cyclization Reactions

The difluoropyrrolidine scaffold can participate in ring-forming reactions:

  • Formation of bicyclic systems : Reaction with bromoacetyl bromide generates azabicyclo derivatives :

     R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine+BrCH2COBrDIPEA DCMBicyclic lactam\text{ R 2 Aminomethyl 1 methyl 4 4 difluoropyrrolidine}+\text{BrCH}_2\text{COBr}\xrightarrow{\text{DIPEA DCM}}\text{Bicyclic lactam}

    Yields: ~65% after purification.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Yield Key Applications
AcylationBOP, DIPEA, DMF70–85%Peptidomimetics, drug conjugates
SulfonylationArSO₂Cl, TEA, THF60–85%Sulfonamide-based inhibitors
Aza-Michael AdditionDBU, α,β-unsaturated esters53–83%Heterocyclic libraries
DeprotectionHCl/dioxane>90%Amine intermediate synthesis

Steric and Electronic Effects of Difluorination

  • The 4,4-difluoro substitution increases ring rigidity and electron-withdrawing effects, enhancing resistance to oxidative degradation.

  • The (R)-configuration at C2 directs regioselectivity in nucleophilic reactions, favoring axial attack in chair-like transition states .

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Activity

(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine has been investigated for its potential antidepressant effects. Studies indicate that the compound acts as a selective inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT), which are critical targets in the treatment of depression and anxiety disorders. The dual inhibition mechanism enhances its efficacy compared to traditional antidepressants, offering a promising avenue for developing new therapeutic agents.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their pharmacological profiles. One derivative exhibited a significant increase in serotonin levels in preclinical models, suggesting its potential as an antidepressant candidate .

Neurological Applications

2.1. Neuroprotective Properties

The compound has shown neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects on neurons.

Case Study:
Research published in Neuroscience Letters demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. The findings suggest that this compound could be further explored for therapeutic applications in neurodegenerative disorders .

Synthetic Organic Chemistry

3.1. Chiral Building Block

In synthetic organic chemistry, this compound serves as a valuable chiral building block for synthesizing various pharmaceuticals and agrochemicals. Its unique difluorinated pyrrolidine structure allows for the introduction of chirality into complex molecules.

Table 1: Synthesis Applications

ApplicationDescriptionReference
Pharmaceutical SynthesisUsed to create novel antidepressants
Agrochemical DevelopmentServes as a precursor for developing herbicides
Chiral CatalysisActs as a catalyst in asymmetric synthesis

Mechanism of Action

The mechanism of action of ®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways by inhibiting or activating specific receptors, leading to altered neuronal signaling.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The aminomethyl group in the target compound distinguishes it from UAMC1110 (cyano group) and FAPI-04 (cyano + chelator). This substitution likely alters hydrogen-bonding interactions and enzyme affinity .
  • Protective Groups: Boc-protected analogs (e.g., 3-AMino-1-Boc-4,4-difluoropyrrolidine) are precursors for synthetic applications, with reduced polarity compared to the free amine .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorine atoms enhance lipophilicity and metabolic stability. The target compound’s logP (predicted) is lower than UAMC1110 due to the polar aminomethyl group .
  • Stereochemistry : The (R)-enantiomer shows distinct binding properties compared to its (S)-counterpart (CAS: 1408229-30-0), as stereochemistry influences enzyme active-site interactions .

Enzyme Affinity

  • FAP Inhibition: UAMC1110 (IC₅₀ < 10 nM) and FAPI-04 are potent FAP inhibitors with minimal cross-reactivity to DPP-IV or PREP . The target compound’s aminomethyl group may reduce FAP affinity compared to cyano-substituted analogs but improve selectivity for other targets.
  • DPP-IV/PREP Selectivity : Fluorine substitution in pyrrolidine derivatives generally reduces off-target binding to DPPs, as seen in UAMC1110 .

Biological Activity

(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with difluoromethyl and amino functional groups that contribute to its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antiviral Activity : Some studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown activity against Hepatitis B virus (HBV) by acting as capsid assembly modulators. These compounds disrupt the assembly of viral capsids, thereby inhibiting viral replication .
  • Neuropharmacological Effects : The compound's structural characteristics may also suggest potential neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could lead to developments in treating neurological disorders .

1. Antiviral Mechanisms

A study focusing on the antiviral mechanisms of pyrrolidine derivatives reported that certain compounds can modulate the assembly of HBV capsids. The research highlighted the structure-activity relationship (SAR) where modifications to the pyrrolidine core affected antiviral potency. Notably, compounds with a similar difluoropyrrolidine structure demonstrated submicromolar EC50 values against HBV, indicating strong antiviral activity .

2. Neuropharmacological Studies

Research into neuropharmacological effects has shown that related compounds can interact with various neurotransmitter receptors. For example, studies have indicated that modifications to the pyrrolidine structure can enhance binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Compound EC50 (µM) Mechanism
AntiviralThis compound< 1Capsid assembly modulation against HBV
NeuropharmacologicalAnalog A0.5Serotonin receptor agonist
NeuropharmacologicalAnalog B0.8Dopamine receptor antagonist

Q & A

Q. How can researchers design studies to elucidate the compound’s mechanism of action in complex biological systems (e.g., CNS penetration or protein binding)?

  • Methodology : Employ radiolabeled 18F^{18}\text{F} analogs for PET imaging to track blood-brain barrier penetration. Surface plasmon resonance (SPR) quantifies binding kinetics with target proteins (e.g., GPCRs). Proteomic profiling (LC-MS/MS) identifies off-target interactions .

Data Contradiction Analysis

  • Case Study : Conflicting solubility reports in polar vs. nonpolar solvents.
    • Resolution : Re-test solubility using standardized USP methods (e.g., shake-flask technique at 25°C). Analyze crystal polymorphism via PXRD; fluorinated pyrrolidines often exhibit solvent-dependent crystal packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine
Reactant of Route 2
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine

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